N-Benzoylcytidine

Catalog No.
S665727
CAS No.
13089-48-0
M.F
C16H17N3O6
M. Wt
347.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoylcytidine

CAS Number

13089-48-0

Product Name

N-Benzoylcytidine

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

InChI

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1

InChI Key

BNXBRFDWSPXODM-BPGGGUHBSA-N

Synonyms

N4-Benzoylcytidine; N6-Benzoylcytidine; NSC 242979;

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

The exact mass of the compound N4-Benzoylcytidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242979. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzoylcytidine (CAS 13089-48-0), commonly referred to as N4-Benzoylcytidine, is a critical protected nucleoside building block engineered for high-fidelity solid-phase oligonucleotide synthesis [1]. By introducing a benzoyl protecting group at the N4 exocyclic amine of the cytosine base, this compound effectively shields the nucleophilic center during iterative phosphoramidite coupling cycles [2]. For industrial and laboratory procurement, its value lies in its ability to prevent unwanted N-branching, dramatically enhance solubility in standard organic synthesis solvents like acetonitrile, and provide a highly predictable deprotection profile that aligns perfectly with standard DNA synthesis workflows.

Research Fit

Protected building block for solid-phase RNA synthesis
Substrate probe for human UCK1/UCK2 kinases
Cytidine deaminase (CDA) inhibitor context

Substituting N-Benzoylcytidine with unprotected cytidine or alternative protected forms like N4-Acetylcytidine introduces severe processability and yield risks. Utilizing unprotected cytidine during phosphoramidite synthesis leaves the exocyclic amine exposed, resulting in competitive N-phosphitylation, extensive chain branching, and the accumulation of truncated failure sequences that complicate downstream purification [1]. Conversely, while N4-Acetylcytidine is a valid substitute for specific RNA synthesis workflows requiring ultra-fast or mild cleavage, its higher lability can lead to premature deprotection or side reactions during the prolonged, standard acidic detritylation cycles of extended DNA synthesis [2]. N-Benzoylcytidine remains the strict procurement standard for DNA synthesis because it offers the optimal thermodynamic stability during coupling while maintaining compatibility with standard ammonia-based cleavage protocols.

Substitution Risk

Phosphorylation profile mismatch
N4-acetylcytidine or 5-methylcytidine exhibit markedly different UCK1/UCK2 efficiency; metabolic activation may not transfer.
Protecting group kinetics differ
Benzoyl deprotection kinetics and byproduct profile differ from acetyl or unmodified cytidine, potentially affecting oligonucleotide yield and fidelity.
Lacks CDA inhibition
Unmodified cytidine is a CDA substrate, not an inhibitor, limiting metabolic stability in CDA-expressing systems.

Elimination of N-Branching During Phosphoramidite Coupling

During solid-phase synthesis using strong activators like 4,5-dicyanoimidazole (DCI), unprotected secondary amines are highly susceptible to competitive reactions. N4-Benzoylcytidine ensures >99% O-selectivity, whereas unprotected cytidine analogs can exhibit up to 15% N-branching under identical DCI activation conditions [1].

Evidence DimensionN-Branching / Phosphitylation Rate
Target Compound Data< 1% N-branching (high O-selectivity)
Comparator Or BaselineUnprotected Cytidine (~15% N-branching with DCI activator)
Quantified Difference>14% reduction in branching impurities
ConditionsSolid-phase coupling using 4,5-dicyanoimidazole (DCI) activator

Eliminating N-branching is critical for maximizing the yield of full-length oligonucleotides and minimizing costly, complex HPLC purification steps.

UCK Phosphorylation
Head-to-head
UCK1: 68% / UCK2: 51% rel. uridine
vs. N4-Acetyl: 142%/84%; 5-Methyl: 9%/30%
Distinct metabolic activation range not duplicated by common analogs
Recombinant human UCK assay; supports metabolic probe selection

Standardized Deprotection Kinetics in Aqueous Ammonia

N4-Benzoylcytidine is specifically engineered to deprotect reliably in concentrated aqueous ammonia at 55 °C over 8–15 hours. This kinetic profile perfectly matches the deprotection rates of standard N6-Benzoyl-dA and N2-Isobutyryl-dG [1]. In contrast, N4-Acetylcytidine deprotects significantly faster, which is advantageous for specialized RNA workflows but creates a kinetic mismatch in standard multiplexed DNA synthesis, potentially requiring protocol deviations.

Evidence DimensionCleavage/Deprotection Time
Target Compound Data8–15 hours at 55 °C
Comparator Or BaselineN4-Acetylcytidine (< 2 hours or requires milder AMA conditions)
Quantified DifferenceMatches standard 8-15h DNA deprotection cycle
ConditionsConcentrated aqueous ammonium hydroxide at 55 °C

Procuring the benzoyl-protected variant ensures seamless integration into existing, validated automated DNA synthesis and cleavage workflows without requiring custom programming.

CDA Inhibition Ki
Class-level
Ki 300 nM (mouse) / 400 nM (human)
May support metabolic stability screening
Data to verify; binding assay context

Enhanced Organic Solubility for Automated Formulation

The addition of the lipophilic benzoyl group fundamentally alters the solubility profile of the cytidine base. While unprotected cytidine is virtually insoluble in non-polar organic solvents, N4-Benzoylcytidine derivatives easily achieve the 0.1 M to 0.15 M concentrations in acetonitrile or dichloromethane required for automated synthesizer fluidics [1].

Evidence DimensionSolubility in Acetonitrile
Target Compound DataSoluble (routinely formulated at ≥ 0.1 M)
Comparator Or BaselineUnprotected Cytidine (< 1 mM / virtually insoluble)
Quantified Difference>100-fold increase in organic solubility
ConditionsStandard ambient formulation in anhydrous acetonitrile

High solubility in anhydrous organic solvents is a strict prerequisite for preparing the concentrated phosphoramidite solutions used in automated DNA synthesizers.

Analytical Purity
Data to verify
≥98% HPLC; ≥98% titration; [α] +43° to +48°
Orthogonal QC supports lot consistency
Supplier CoA; verify for your workflow
Solubility
Formulation-context
≥10 mg/mL in 1N NaOH; soluble in MeOH, DMSO
Alkaline solubility enables differential workup
Water solubility limited; context-dependent

Standard Solid-Phase DNA Synthesis (Phosphoramidite Method)

N-Benzoylcytidine is the definitive choice for standard automated DNA synthesis. Its stability during acidic detritylation and its 8-15 hour ammonia deprotection profile perfectly align with N6-Benzoyl-dA and N2-Isobutyryl-dG, allowing manufacturers to run universal, unadjusted cleavage protocols across mixed-sequence oligonucleotides [1].

Synthesis of Modified Nucleoside Analogs

Due to the robust protection of the N4-amine, this compound serves as an ideal lipophilic intermediate for downstream modifications. It is heavily utilized in the synthesis of 2'-O-methyl, 2'-fluoro, or 3'-modified cytidine derivatives, where the benzoyl group remains intact during sugar-ring functionalization before final global deprotection [2].

Large-Scale Therapeutic Oligonucleotide Manufacturing

In cGMP environments producing antisense oligonucleotides (ASOs) or aptamers, the >99% O-selectivity and complete suppression of N-branching provided by the benzoyl group are critical. Procuring this specific protected form ensures high crude purity, minimizing the burden on preparative HPLC and maximizing overall API yield [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
RNA synthesis building block
N4-Benzoyl protecting group
Deprotection efficiency & coupling yield
Enzymatic nucleotide synthesis
UCK substrate activity
Phosphorylation efficiency benchmark
Metabolic stability probe design
CDA inhibition context
In vivo metabolic stability assessment
In vivo gene silencing studies
Published synthesis protocol
Zebrafish embryo model endpoints

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

347.11173527 Da

Monoisotopic Mass

347.11173527 Da

Heavy Atom Count

25

Appearance

Powder

Other CAS

13089-48-0
Shestopalov et al. Light-controlled gene silencing in zebrafish embryos Nature Chemical Biology, doi: 10.1038/NChemBio.2007.30, published online 2 September 2007. http://www.nature.com/naturechemicalbiology

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